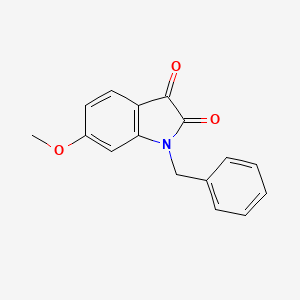

1-Benzyl-6-methoxy-isatin

Descripción

1-Benzyl-6-methoxy-isatin is a synthetic derivative of isatin (indole-2,3-dione), a heterocyclic compound with a fused benzene and pyrrole ring. The compound features a benzyl group substituted at the N-1 position of the isatin core and a methoxy group at the C-6 position of the aromatic ring. This dual substitution pattern confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and organic chemistry research. Isatin derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Propiedades

Fórmula molecular |

C16H13NO3 |

|---|---|

Peso molecular |

267.28 g/mol |

Nombre IUPAC |

1-benzyl-6-methoxyindole-2,3-dione |

InChI |

InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)17(16(19)15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Clave InChI |

XLUJRADDEQTZIO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C(=O)C(=O)N2CC3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Positional Isomerism: N-1 vs. C-6 Substitution

A key structural analog is 6-Benzyloxyisatin (CAS 170656-31-2), which substitutes a benzyloxy group at the C-6 position instead of the N-1 benzyl and C-6 methoxy groups found in the target compound . This positional isomerism significantly alters reactivity:

- In contrast, the C-6 benzyloxy group in 6-Benzyloxyisatin introduces steric hindrance and electron-donating effects at the aromatic ring.

- Stability : N-substituted isatins are generally more resistant to hydrolysis compared to O-substituted derivatives due to the stability of the amide bond versus ether linkages.

Functional Group Variations: Methoxy vs. Benzyloxy

The methoxy group at C-6 in 1-Benzyl-6-methoxy-isatin is smaller and less lipophilic than the benzyloxy group in 6-Benzyloxyisatin. This difference impacts:

- Synthetic Flexibility : Methoxy groups are easier to introduce via alkylation or demethylation reactions, offering broader derivatization opportunities.

Core Structure Differences: Isatin vs. Benzoic Acid Derivatives

Comparisons with substituted benzoic acid derivatives, such as 2-methoxy-6-[1-(1-naphthalenyl)ethyl]benzoic acid (CAS 62064-41-9), highlight the role of core structure :

- Acidity : Benzoic acid derivatives exhibit higher acidity (pKa ~4.2) due to the carboxylic acid group, whereas isatin’s lactam ring results in weaker acidity (pKa ~8.5).

- Biological Interactions : The planar isatin core may facilitate π-π stacking with biological targets, unlike the flexible aliphatic chains in benzoate esters (e.g., methyl benzoate, CAS 93-58-3) .

Research Findings and Implications

- Synthetic Accessibility : N-alkylation of isatin (for 1-Benzyl-6-methoxy-isatin) is typically achieved via nucleophilic substitution under basic conditions, while O-alkylation (for 6-Benzyloxyisatin) requires protecting group strategies .

- Biological Relevance: The N-benzyl group in 1-Benzyl-6-methoxy-isatin may enhance binding to enzymes like monoamine oxidase (MAO), a target for neuroprotective agents, compared to O-substituted analogs .

- Thermodynamic Stability : Computational studies suggest that N-substituted isatins exhibit lower energy conformations than O-substituted derivatives, favoring their use in solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.